molecular formula C7H13N3OS B1393718 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 1255147-63-7

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1393718
M. Wt: 187.27 g/mol
InChI Key: MTAVIBBZGKMHLR-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) would be determined.


Scientific Research Applications

Biological Activities and Pharmacological Potential

  • Antiproliferative and Antimicrobial Properties : Compounds derived from 1,3,4-thiadiazole, such as 5-substituted-1,3,4-thiadiazol-2-amines, demonstrate significant antimicrobial activity and DNA protective abilities against oxidative stress. For example, certain derivatives have shown strong activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231 (Gür et al., 2020).

  • DNA Interaction Studies : Derivatives of 5-substituted-1,3,4-thiadiazol-2-amines have been found to interact strongly with DNA, often through groove binding. These interactions are crucial for understanding the potential therapeutic applications of these compounds in drug design (Shivakumara & Krishna, 2021).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Recent studies have developed new methods for synthesizing 1,3,4-thiadiazol-2-amine derivatives. These methods provide alternative, efficient approaches, such as the use of ultrasound-assisted synthesis, which enhances reaction efficiency (Erdogan, 2018).

  • Structural Analysis and Spectral Studies : Detailed structural and spectral analyses of 1,3,4-thiadiazol-2-amine derivatives have been conducted, providing insights into their molecular properties. These studies include X-ray crystallography, NMR, and FTIR analyses, crucial for understanding the physicochemical properties of these compounds (Dani et al., 2013).

Potential Applications in Material Science

  • Organometallic Materials : The 1,3,4-thiadiazole core is a precursor for the engineering of organometallic materials. Its derivatives demonstrate significant potential in forming complexes with transition metals, indicating applications in materials chemistry (Ardan et al., 2017).

  • Corrosion Inhibition : Some derivatives of 1,3,4-thiadiazole, including 2-amino-1,3,4-thiadiazole, have been studied for their corrosion inhibition properties on metals like iron. This application is significant in industrial contexts where corrosion resistance is crucial (Kaya et al., 2016).

Safety And Hazards

The compound’s toxicity, flammability, and other hazards would be assessed, along with appropriate safety precautions for handling it.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic routes, applications, or modifications of the compound.


Please note that this is a general outline and the specific details would depend on the particular compound and the available research on it. For a specific compound like “5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine”, more specialized resources or databases may be needed. It’s also important to note that new compounds are being synthesized and studied all the time, so the available information can change. If you have access to scientific databases or a library, they may be able to help you find more specific information. If you’re doing this research for a specific purpose (like a school assignment or a research project), you might also want to talk to a chemistry teacher or a chemist. They can provide guidance on how to analyze a compound and what resources to use.


properties

IUPAC Name

5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-3-4-11-5(2)6-9-10-7(8)12-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVIBBZGKMHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252682
Record name 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

CAS RN

1255147-63-7
Record name 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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